Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate
Description
Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 116525-66-7) is a thiophene-based heterocyclic compound with the molecular formula C₁₃H₈ClNO₂S₂ and a molecular weight of 309.78 g/mol . It features a thiophene ring substituted with:
- A 4-chlorophenyl group at position 3,
- A cyano (-CN) group at position 4,
- A methylthio (-SCH₃) group at position 5,
- A methyl ester (-COOCH₃) group at position 2.
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S2/c1-18-13(17)12-11(8-3-5-9(15)6-4-8)10(7-16)14(19-2)20-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIJWORNVJAYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383244 | |
| Record name | methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63244-05-3 | |
| Record name | methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using methylthiolate as the nucleophile.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, which can lead to therapeutic effects.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) .
- Antimicrobial Properties : Some studies suggest that compounds containing thiophene moieties can demonstrate antimicrobial activity against various pathogens. This could be beneficial in developing new antibiotics .
Agricultural Science
The compound's unique chemical structure may also lend itself to applications in agricultural science, particularly as a pesticide or herbicide.
Research Insights
- Pesticidal Activity : Research into similar thiophene derivatives has shown promise as effective pesticides due to their ability to disrupt biological processes in pests . This could lead to the development of environmentally friendly pest control agents.
- Plant Growth Regulators : Compounds like this compound may also serve as plant growth regulators, enhancing crop yields through improved growth characteristics .
Materials Science
The electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in organic electronics.
Applications in Electronics
- Organic Photovoltaics : this compound can be utilized in the development of organic solar cells due to its ability to facilitate charge transport .
- Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity and stability, which is crucial for developing advanced electronic materials .
Summary Table of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against various pathogens | |
| Agricultural Science | Pesticides | Disrupts biological processes in pests |
| Plant growth regulators | Enhances crop yields | |
| Materials Science | Organic photovoltaics | Facilitates charge transport |
| Conductive polymers | Improves conductivity and stability |
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the cyano and chlorophenyl groups can enhance its binding affinity to molecular targets, making it a potent compound in various assays.
Comparison with Similar Compounds
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 116170-84-4)
- Molecular Formula: C₉H₉NO₂S₂.
- Key Differences :
- Replaces the 4-chlorophenyl group with a hydrogen atom.
- Uses an ethyl ester (-COOCH₂CH₃) instead of a methyl ester.
- Impact: The absence of the 4-chlorophenyl group reduces steric bulk and may lower biological activity .
4-Cyano-5-methylsulfanylthiophene-2-carboxylic Acid (CAS: 116170-85-5)
- Molecular Formula: C₇H₅NO₂S₂.
- Key Differences :
- Replaces the methyl ester with a carboxylic acid (-COOH) .
- Lacks the 4-chlorophenyl group.
- Impact :
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-93-6)
- Molecular Formula: C₁₂H₁₀ClNO₂S.
- Key Differences: Substitutes the cyano (-CN) and methylthio (-SCH₃) groups with an amino (-NH₂) group at position 3.
- Reduced electron-withdrawing effects compared to the cyano group may alter electronic properties .
Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9)
- Molecular Formula: C₈H₇NO₂S₂.
- Key Differences :
- Lacks the 4-chlorophenyl group at position 3.
- Impact :
Substituent Effects on Properties and Bioactivity
Role of the 4-Chlorophenyl Group
Cyano vs. Amino Groups
- The cyano (-CN) group is strongly electron-withdrawing, stabilizing the thiophene ring and facilitating electrophilic substitutions .
- The amino (-NH₂) group provides nucleophilic sites for hydrogen bonding but reduces ring stability .
Methylthio Group Reactivity
- The methylthio (-SCH₃) group acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization .
Comparative Data Table
Biological Activity
Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS No. 63244-05-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H10ClNO2S2
- Molecular Weight : 323.82 g/mol
- Structure : The compound contains a thiophene ring, which is known for its role in various biological activities.
Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:
The compound exhibited significant cytotoxicity against the SISO and RT-112 cell lines, with IC50 values comparable to established chemotherapeutic agents like cisplatin.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. In vitro studies demonstrated an increase in early and late apoptotic cells upon treatment with the compound, suggesting that it triggers programmed cell death pathways in sensitive cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the 4-chlorophenyl group and the methylthio substituent are critical for enhancing its cytotoxic properties. Modifications in these regions can lead to variations in potency against different cancer types:
- Electron-Withdrawing Groups : Compounds bearing electron-withdrawing groups (like Cl) at specific positions have shown increased activity.
- Substituent Variations : Altering the methylthio group can significantly impact the compound's interaction with biological targets, affecting its overall efficacy .
Case Studies and Research Findings
A recent study highlighted the effectiveness of this compound in a broader pharmacological context. It was part of a series evaluated for antitumor activity, where it demonstrated promising results against multiple human tumor cell lines, reinforcing its potential as a lead compound in drug development .
Additional Observations
- Toxicological Profile : Preliminary toxicity assessments indicate that while the compound exhibits significant antitumor activity, it also necessitates careful evaluation regarding its safety profile for potential therapeutic use .
- Environmental Considerations : Data on ecological toxicity is limited; however, caution is advised due to its classification as potentially harmful if released into aquatic environments .
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylate?
The compound can be synthesized via multi-step routes involving Gewald thiophene ring formation or substitution reactions. For example:
- Step 1 : Condensation of 4-chlorobenzaldehyde with methyl cyanoacetate to form a α,β-unsaturated intermediate.
- Step 2 : Cyclization with elemental sulfur and a secondary amine catalyst (e.g., morpholine) to construct the thiophene core .
- Step 3 : Introduction of the methylthio group via nucleophilic substitution using methylthiolate or thiomethylation reagents (e.g., dimethyl disulfide under oxidative conditions) .
- Step 4 : Esterification or transesterification to finalize the carboxylate moiety .
Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., DMF or chloroform) for intermediates prone to hydrolysis .
Q. How can researchers characterize the purity and structure of this compound?
A combination of analytical techniques is required:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons from the 4-chlorophenyl group at δ 7.3–7.5 ppm, methylthio protons at δ 2.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 350.02) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm, ester C=O ~1700 cm) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. What safety protocols are critical when handling this compound?
- Hazards : Skin/eye irritation (Category 2), respiratory sensitization (Category 1B) .
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid dust formation during weighing .
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent oxidation of the methylthio group .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced Research Questions
Q. How can structural modifications (e.g., replacing the methylthio group) impact bioactivity?
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
- Scenario : Discrepancies in NMR chemical shifts between batches.
- Resolution Steps :
Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic environments?
- Software : Gaussian (DFT), ADF, or ORCA for modeling transition states and charge distribution.
- Parameters :
Q. How can the compound’s potential as a kinase inhibitor be evaluated?
- Assay Design :
- In Vitro Kinase Assay : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-Glo™ luminescence readout .
- Cellular Assay : Measure proliferation inhibition in HeLa or A549 cells via MTT assay (dose range: 1–100 μM) .
- Selectivity Screening : Test against a kinase panel (e.g., 50 kinases) to identify off-target effects .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Cyclization Temp | 80°C (DMF) | 85% |
| Thiomethylation pH | 8.5 (NaSCH) | 72% |
| Catalyst | CuI (10 mol%) | 90% |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signal | Assignment |
|---|---|---|
| NMR | δ 2.45 (s, 3H) | –SCH |
| NMR | δ 168.2 | Ester C=O |
| IR | 2210 cm | C≡N stretch |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
